4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCG-232964 is an orally active inhibitor of the Rho/myocardin-related transcription factor/serum response factor pathway. It is known for its ability to suppress lysophosphatidic acid-induced connective tissue growth factor gene expression . This compound has shown potential as an antifibrotic agent, particularly in the treatment of scleroderma .
Méthodes De Préparation
The synthesis of CCG-232964 involves the formation of a 1,3,4-oxadiazole ring, which is a common structural motif in medicinal chemistry. The synthetic route typically includes the following steps:
Formation of the oxadiazole ring: This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.
Industrial production methods for CCG-232964 are not widely documented, but the synthesis likely follows similar steps with optimizations for scale-up and purity.
Analyse Des Réactions Chimiques
CCG-232964 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
CCG-232964 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Rho/myocardin-related transcription factor/serum response factor pathway.
Biology: The compound is utilized in cellular studies to investigate its effects on gene expression and cellular signaling pathways.
Mécanisme D'action
CCG-232964 exerts its effects by inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway. This inhibition leads to the suppression of lysophosphatidic acid-induced connective tissue growth factor gene expression. The molecular targets involved include the Rho-associated protein kinase and the myocardin-related transcription factor .
Comparaison Avec Des Composés Similaires
CCG-232964 is unique in its potent inhibition of the Rho/myocardin-related transcription factor/serum response factor pathway. Similar compounds include:
Y-27632: A well-known Rho-associated protein kinase inhibitor.
Thiazovivin: Another Rho-associated protein kinase inhibitor with applications in stem cell research.
RKI-1447: A highly potent inhibitor of Rho-associated protein kinase 1 and 2
Compared to these compounds, CCG-232964 has shown higher potency and specificity in inhibiting the Rho/myocardin-related transcription factor/serum response factor pathway, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H15ClN2O3S |
---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
Clé InChI |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.